

An In-depth Technical Guide to N-(3,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N*-(3,4-dichlorophenyl)-2-methoxybenzamide

Cat. No.: B5562218

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-(3,4-dichlorophenyl)-2-methoxybenzamide**, a substituted benzamide with potential applications in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, this guide outlines its predicted physicochemical properties, a detailed and scientifically plausible synthesis protocol, and robust analytical methodologies for its characterization. The synthesis is based on the well-established Schotten-Baumann reaction between 2-methoxybenzoyl chloride and 3,4-dichloroaniline. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the potential biological and material properties of this and related compounds.

Introduction

Benzamide and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities. The structural motif of an N-substituted benzamide allows for

diverse chemical modifications, enabling the fine-tuning of its pharmacological and physicochemical properties. The title compound, **N-(3,4-dichlorophenyl)-2-methoxybenzamide**, incorporates a dichlorinated phenyl ring and a methoxy-substituted benzoyl group. The presence of the dichloro-substituents can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-methoxy group can affect the conformation of the molecule and its hydrogen bonding capabilities. Although not widely cataloged, the unique combination of these structural features makes **N-(3,4-dichlorophenyl)-2-methoxybenzamide** a compound of interest for further investigation.

Physicochemical Properties

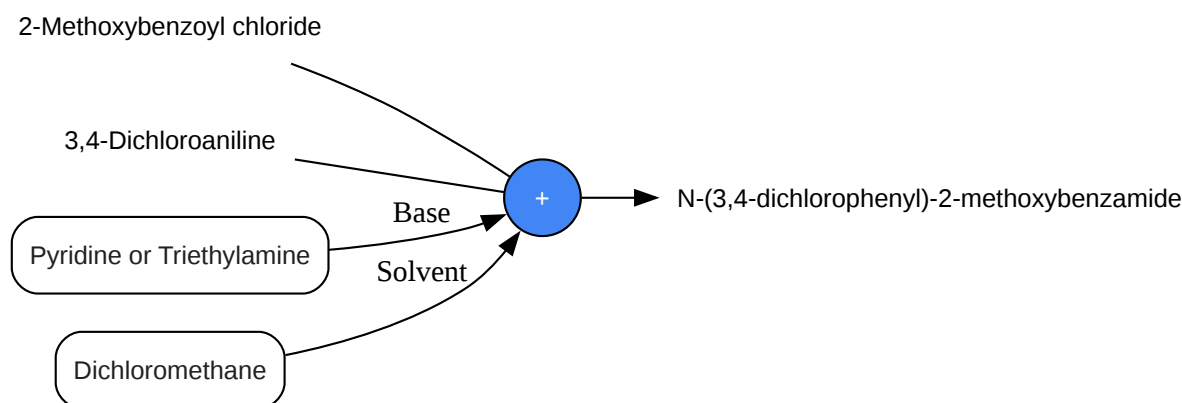
The following table summarizes the predicted physicochemical properties of **N-(3,4-dichlorophenyl)-2-methoxybenzamide**. These values are calculated based on its chemical structure and provide a useful starting point for its handling and analysis.

Property	Predicted Value
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ NO ₂
Molecular Weight	296.15 g/mol
Appearance	White to off-white solid (predicted)
Melting Point	Not available (requires experimental determination)
Boiling Point	Not available (requires experimental determination)
Solubility	Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.
pKa	Not available

Synthesis of N-(3,4-dichlorophenyl)-2-methoxybenzamide

The most direct and reliable method for the synthesis of **N-(3,4-dichlorophenyl)-2-methoxybenzamide** is the Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.

Reaction Scheme



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Caption: Synthesis of **N-(3,4-dichlorophenyl)-2-methoxybenzamide**.

Experimental Protocol

Materials:

- 2-Methoxybenzoyl chloride (1.0 eq)
- 3,4-Dichloroaniline (1.0 eq)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine or Triethylamine (1.2 eq)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reactant Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane.
- **Addition of Base:** To the stirred solution, add anhydrous pyridine or triethylamine (1.2 eq).
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve 2-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-20 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with dichloromethane.

- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized **N-(3,4-dichlorophenyl)-2-methoxybenzamide**, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorophenyl and methoxybenzoyl rings, a singlet for the methoxy group protons, and a broad singlet for the amide proton.
 - ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
- Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-O stretching of the methoxy group.

Chromatographic Methods

- Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and to assess the purity of the final product.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the purity of the synthesized compound.

Potential Applications

While the specific biological activities of **N-(3,4-dichlorophenyl)-2-methoxybenzamide** have not been extensively reported, related benzamide derivatives have shown a wide range of pharmacological properties. Potential areas of investigation for this compound could include:

- Anticancer Activity: Many substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: The benzamide scaffold is present in several antimicrobial agents.
- Enzyme Inhibition: The specific substitution pattern may allow for selective inhibition of certain enzymes.
- Materials Science: The rigid structure and potential for intermolecular interactions could make it a candidate for the development of novel organic materials.

Safety and Handling

As with any chemical compound, **N-(3,4-dichlorophenyl)-2-methoxybenzamide** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be treated as potentially hazardous.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of **N-(3,4-dichlorophenyl)-2-methoxybenzamide**. By following the detailed synthesis protocol and employing the recommended analytical techniques,

researchers can reliably produce and validate this compound for further investigation into its chemical and biological properties. The unique structural features of this molecule suggest that it may hold promise in various scientific disciplines, warranting further study.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

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